
Risedronate sodium hemi-pentahydrate
Descripción general
Descripción
Risedronate sodium hemi-pentahydrate is a third-generation bisphosphonate compound used primarily for the treatment of osteoporosis and Paget’s disease . It functions by inhibiting bone resorption, thereby increasing bone mass and reducing the risk of fractures . The compound is known for its high potency and efficacy in preventing bone loss.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Risedronate sodium hemi-pentahydrate is synthesized through the bisphosphonation of 3-pyridylacetic acid, followed by treatment with an appropriate base . The process involves the following steps:
Bisphosphonation: 3-pyridylacetic acid is reacted with phosphorous acid and phosphorous trichloride to form risedronic acid.
Neutralization: The risedronic acid is then neutralized with sodium hydroxide to form risedronate sodium.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The compound is typically crystallized from an aqueous solution to obtain the hemi-pentahydrate form .
Análisis De Reacciones Químicas
Types of Reactions: Risedronate sodium hemi-pentahydrate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the sodium ions are replaced by other cations.
Hydrolysis: In aqueous solutions, risedronate sodium can hydrolyze to form risedronic acid and sodium hydroxide.
Common Reagents and Conditions:
Reagents: Phosphorous acid, phosphorous trichloride, sodium hydroxide.
Major Products:
Risedronic Acid: Formed during the hydrolysis of risedronate sodium.
Sodium Hydroxide: A by-product of the neutralization reaction.
Aplicaciones Científicas De Investigación
Clinical Applications
-
Osteoporosis Treatment
- Postmenopausal Osteoporosis : Risedronate is indicated for the prevention and treatment of osteoporosis in postmenopausal women. Clinical trials have shown that it significantly increases BMD at critical skeletal sites and reduces the incidence of vertebral and non-vertebral fractures .
- Osteoporosis in Men : Approved for treating osteoporosis in men, risedronate has demonstrated efficacy in improving BMD and reducing fracture risk .
- Glucocorticoid-Induced Osteoporosis : It is effective in preventing bone loss associated with long-term glucocorticoid therapy, a common issue in patients requiring corticosteroids for various conditions .
- Paget's Disease
Pharmacokinetics
- Absorption : The oral bioavailability of risedronate is approximately 0.63%, with peak plasma concentrations reached within one hour after administration. Food intake can significantly reduce absorption .
- Dosage Forms : Risedronate is available in various forms, including delayed-release tablets (35 mg once weekly) and standard tablets (5 mg daily) .
Case Studies
- Postmenopausal Women
- Men with Osteoporosis
Data Summary
Application | Indication | Efficacy Evidence |
---|---|---|
Postmenopausal Osteoporosis | Prevention and treatment | Increased BMD; reduced fracture risk |
Osteoporosis in Men | Treatment | Improved BMD; similar safety to placebo |
Glucocorticoid-Induced Osteoporosis | Prevention | Maintains BMD during corticosteroid therapy |
Paget's Disease | Treatment | Reduces pain; improves radiological findings |
Adverse Effects
Risedronate is generally well-tolerated, with common adverse effects including gastrointestinal disturbances such as nausea and abdominal pain. Serious adverse events are rare but may include esophageal irritation if not taken correctly .
Mecanismo De Acción
Risedronate sodium hemi-pentahydrate exerts its effects by binding to hydroxyapatite crystals in bone, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This binding prevents the breakdown of bone tissue, leading to increased bone density and reduced fracture risk . The compound is taken up by osteoclasts through fluid-phase endocytosis, where it disrupts the mevalonate pathway, a crucial pathway for osteoclast function .
Comparación Con Compuestos Similares
Alendronate: Another bisphosphonate used for treating osteoporosis, but with a different chemical structure and potency.
Ibandronate: A bisphosphonate with a longer duration of action compared to risedronate.
Zoledronate: A highly potent bisphosphonate used for treating severe cases of osteoporosis and Paget’s disease.
Uniqueness: Risedronate sodium hemi-pentahydrate is unique due to its high potency and efficacy in preventing bone loss. It has a favorable safety profile and is well-tolerated by patients, making it a preferred choice for long-term treatment of osteoporosis .
Actividad Biológica
Risedronate sodium hemi-pentahydrate is a pyridinyl bisphosphonate primarily used for the treatment of osteoporosis and other bone disorders. Its biological activity is characterized by its ability to inhibit bone resorption, particularly through the action on osteoclasts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical studies, and adverse effects.
Risedronate sodium exerts its effects by binding to hydroxyapatite in bone tissue, which leads to the inhibition of osteoclast-mediated bone resorption. The mechanism can be summarized as follows:
- Binding : Risedronate binds to bone hydroxyapatite.
- Release : During bone resorption, local acidification occurs, which releases risedronate into osteoclasts via fluid-phase endocytosis.
- Induction of Apoptosis : Inside osteoclasts, risedronate inhibits farnesyl pyrophosphate synthase, leading to osteoclast apoptosis and reduced bone resorption .
Pharmacokinetics
The pharmacokinetic profile of this compound is notable for its low oral bioavailability and long terminal half-life:
- Oral Bioavailability : Approximately 0.63%.
- Maximum Absorption (Tmax) : Reached within 0.3 to 1 hour post-administration.
- Half-Life : Initial half-life is about 1.5 hours; terminal half-life can extend up to 561 hours due to binding to bone .
- Renal Excretion : The drug is primarily eliminated unchanged via the kidneys and unabsorbed doses are excreted in feces .
Osteoporosis Treatment
Risedronate has been extensively studied for its efficacy in treating postmenopausal osteoporosis. Key findings from clinical trials include:
- Efficacy : Significant increases in bone mineral density (BMD) and reductions in fracture risk have been observed in postmenopausal women receiving risedronate compared to placebo .
- Biochemical Markers : Studies have shown that biochemical markers of bone turnover decrease significantly within one month of treatment, reaching maximum effects at three to six months .
Pediatric Use
A notable study investigated the safety and pharmacokinetics of risedronate in pediatric patients with osteogenesis imperfecta (OI). The study found:
- Dosage : Patients received single doses ranging from 2.5 mg to 10 mg based on body weight.
- Pharmacokinetics : Maximum serum concentrations (Cmax) increased with dose, with median Tmax occurring between 0.3 and 0.7 hours across groups .
Study Parameter | Results (Osteoporosis) | Results (Pediatric OI) |
---|---|---|
Cmax | 0.85 to 2.1 ng/mL | Dose-dependent increase |
AUC | 5.8 to 14.67 ng*h/mL | Not consistently increasing |
Tmax | ~1 hour | 0.3 - 0.7 hours |
Bone Turnover Markers | Decreased within 1 month | Not applicable |
Adverse Effects
Risedronate sodium is generally well-tolerated; however, some adverse effects have been reported:
Propiedades
IUPAC Name |
disodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;pentahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H11NO7P2.2Na.5H2O/c2*9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;;;;;/h2*1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;;5*1H2/q;;2*+1;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFDYHPNTXOPPO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2Na2O19P4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329003-65-8 | |
Record name | Risedronate sodium hemi-pentahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329003658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RISEDRONATE SODIUM HEMI-PENTAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HU2YAQ274O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of Risedronate sodium hemipentahydrate, and how is this compound typically produced?
A1: Risedronate sodium hemipentahydrate is represented by the chemical formula C7H10NNaO7P2(H2O)2.5 []. A novel production method utilizes 2-(3-pyridyl)-1-hydroxyethane-1,1-bisphosphonic acid (risedronic acid) and a risedronate aqueous solution to generate the final compound [].
Q2: Are there any analytical techniques used to characterize Risedronate sodium hemipentahydrate?
A2: Yes, powder X-ray diffraction has been used to analyze the structural properties of Risedronate sodium hemipentahydrate [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.